

Application Notes and Protocols: Chalcone Derivatives in UV Curable Systems

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Compound of Interest

Compound Name: *1,3-Diphenyl-2,3-epoxy-1-propanone*

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Topic: Use of Chalcone Derivatives as Photosensitizers for Photoinitiation in UV Curable Systems

For: Researchers, scientists, and drug development professionals.

Introduction

Chalcone derivatives have emerged as versatile and efficient photosensitizers in the field of photopolymerization, particularly for UV and visible light curable systems. Their robust light absorption properties, coupled with their straightforward synthesis, make them attractive for a variety of applications, including the curing of acrylates and epoxides. While the direct use of chalcone epoxides as photoinitiators is not extensively documented in scientific literature, chalcone derivatives are well-established as key components in multi-component photoinitiating systems that lead to the polymerization of epoxide monomers.

This document provides a detailed overview of the application of chalcone derivatives as photosensitizers, experimental protocols for their synthesis and use in UV curing, and quantitative data on their performance.

Mechanism of Photoinitiation

Chalcone derivatives typically function as Type II photoinitiators, where they act as photosensitizers.^[1] Upon absorption of light, the chalcone derivative is promoted to an excited

state. In this state, it can interact with other components in the formulation, such as an iodonium salt (a photoacid generator) and optionally an amine or N-vinylcarbazole (NVK) as a co-initiator, to generate the reactive species that initiate polymerization.[1][2]

For the cationic polymerization of epoxides, a common mechanism involves a three-component system:

- Photoexcitation: The chalcone derivative absorbs UV or visible light and transitions to an excited state (Chalcone*).
- Electron Transfer: The excited chalcone transfers an electron to the iodonium salt (Iod^+), generating a phenyl radical (Ph^\bullet) and a chalcone radical cation ($\text{Chalcone}^{+\bullet}$).
- Radical Addition and Oxidation: The phenyl radical can react with a co-initiator like N-vinylcarbazole (NVK) to form a more reactive radical (Ph-NVK^\bullet). This radical then reduces the chalcone radical cation back to its ground state, regenerating the photosensitizer and forming a cation (Ph-NVK^+) capable of initiating the cationic polymerization of epoxide monomers.[1][2]

This process, known as free-radical-promoted cationic polymerization (FRPCP), allows for the efficient curing of epoxide-containing resins.[2]

Quantitative Data on Chalcone-Based Photoinitiating Systems

The efficiency of chalcone derivatives as photosensitizers can be evaluated by measuring the final monomer conversion in a given formulation after a specific irradiation time. The following table summarizes the performance of various bis-chalcone derivatives in three-component photoinitiating systems for the cationic polymerization of an epoxide monomer (EPOX).

Chalcone Derivative	Photoinitiating System Composition (wt%)	Light Source	Irradiation Time (s)	Epoxide Conversion (%)	Reference
C7	C7 / Amine / Iodonium Salt (0.1 / 2 / 2)	LED @ 405 nm	400	~70	[2]
C8	C8 / Amine / Iodonium Salt (0.1 / 2 / 2)	LED @ 405 nm	400	< 30	[2]
C9	C9 / Amine / Iodonium Salt (0.1 / 2 / 2)	LED @ 405 nm	400	< 30	[2]
C10	C10 / Amine / Iodonium Salt (0.1 / 2 / 2)	LED @ 405 nm	400	< 30	[2]
C51	C51 / Iodonium Salt / Amine (1.5 / 1.5 / 1.5)	LED @ 375 nm	-	66	[3]
C52	C52 / Iodonium Salt / Amine (1.5 / 1.5 / 1.5)	LED @ 375 nm	-	> 70	[3]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general one-step synthesis for chalcone derivatives.

Materials:

- Substituted acetophenone
- Substituted benzaldehyde
- Ethanol or Methanol
- Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 40%)
- Stirring apparatus
- Standard laboratory glassware

Procedure:

- Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol or methanol in a flask equipped with a stirrer.
- Slowly add the aqueous KOH or NaOH solution to the mixture while stirring at room temperature.
- Continue stirring for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the chalcone product often precipitates out of the solution. The precipitate can be collected by filtration.
- Wash the collected solid with water to remove excess base, and then with a cold solvent like ethanol to remove unreacted starting materials.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Chalcone Epoxide

This protocol outlines the epoxidation of a chalcone derivative.

Materials:

- Chalcone derivative

- Methanol
- Aqueous Sodium Hydroxide (NaOH) solution
- 30% Hydrogen Peroxide (H₂O₂)
- Ice bath
- Stirring apparatus

Procedure:

- Dissolve the chalcone derivative in methanol in a flask.
- Add the aqueous NaOH solution to the mixture.
- Cool the reaction mixture in an ice bath to 0-2 °C.
- Slowly add 30% hydrogen peroxide to the cooled mixture while stirring.
- Continue stirring in the ice bath for approximately 1.5 to 2 hours.
- After the reaction is complete, add ice-cold water to the mixture to precipitate the chalcone epoxide.
- Collect the solid product by filtration, wash with cold water, and dry.

Protocol 3: Preparation and UV Curing of an Epoxide Formulation

This protocol describes the preparation of a UV-curable epoxide formulation using a chalcone derivative as a photosensitizer.

Materials:

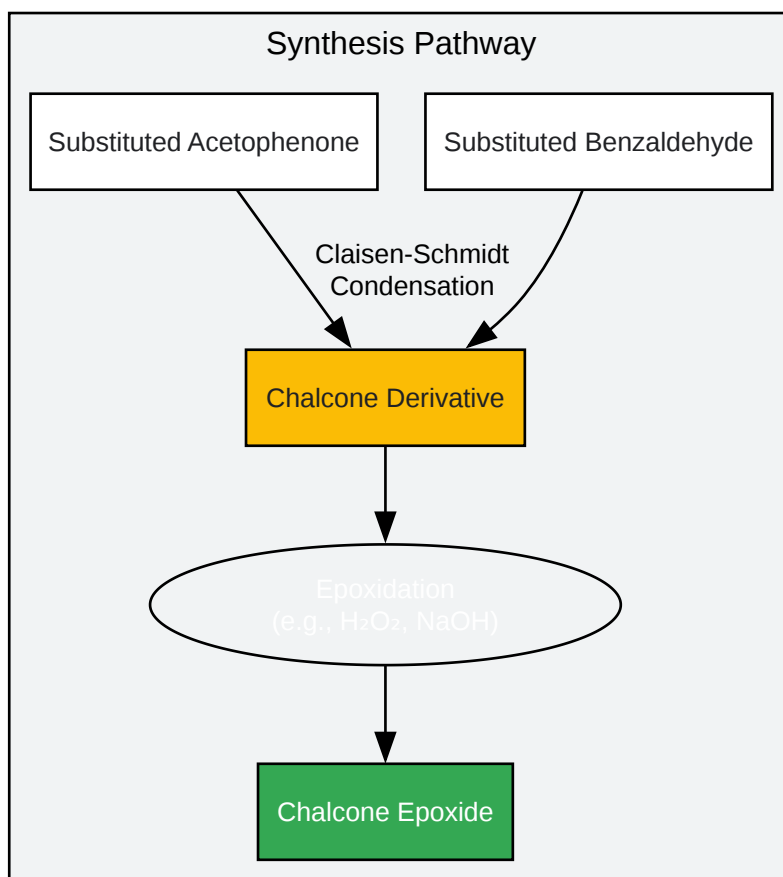
- Cycloaliphatic epoxide monomer (e.g., EPOX)
- Chalcone derivative (photosensitizer)

- Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate)
- Amine co-initiator (e.g., ethyl 4-(dimethylamino)benzoate) or N-vinylcarbazole (NVK)
- UV or LED light source (e.g., 365 nm or 405 nm)
- Fourier-transform infrared (FTIR) spectrometer for monitoring conversion

Procedure:

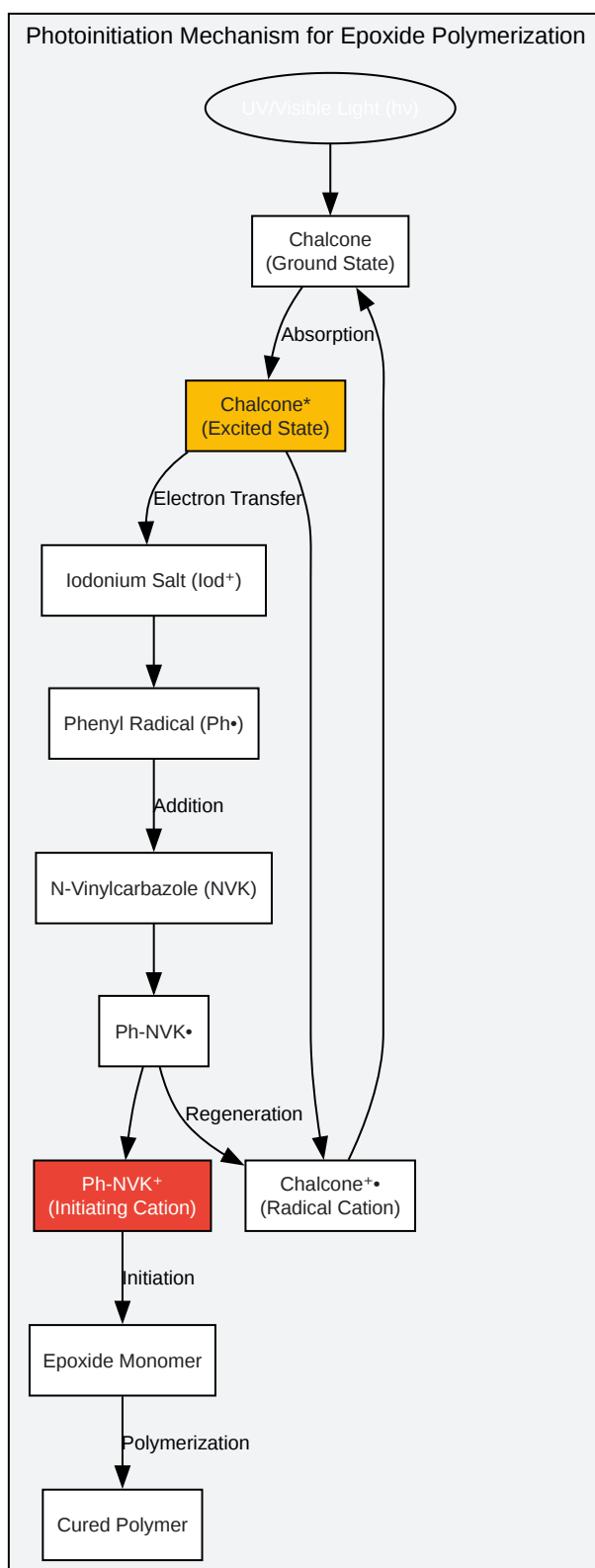
- Prepare the photoinitiating system by dissolving the chalcone derivative, iodonium salt, and amine co-initiator/NVK in a small amount of a suitable solvent if necessary, and then mixing it with the epoxide monomer. A typical formulation might consist of 0.1-1.5 wt% chalcone, 1.5-2.0 wt% iodonium salt, and 1.5-2.0 wt% co-initiator.
- Deposit a thin film of the formulation onto a substrate (e.g., a BaF₂ plate for FTIR analysis).
- Expose the film to a UV or LED light source with a specific wavelength and intensity for a defined period.
- Monitor the curing process by measuring the disappearance of the epoxide peak in the FTIR spectrum in real-time or at different time intervals.
- Calculate the final monomer conversion based on the decrease in the characteristic epoxide absorption band.

Visualizations



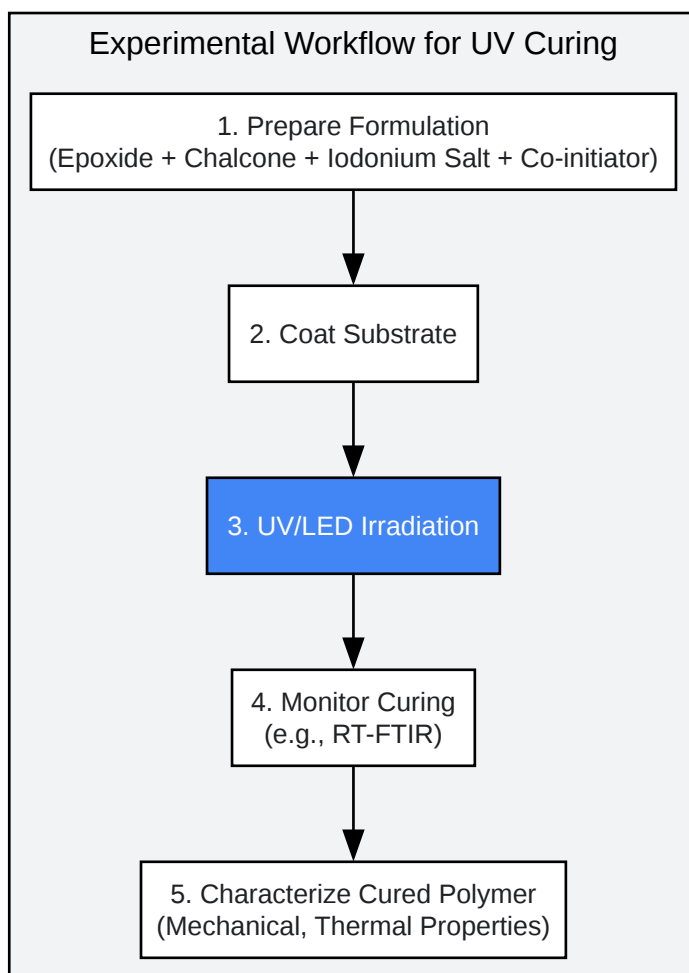
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Caption: Synthesis of Chalcone and Chalcone Epoxide.



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Caption: Mechanism of Chalcone-Sensitized Cationic Polymerization.



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Caption: Workflow for UV Curing with Chalcone Systems.

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